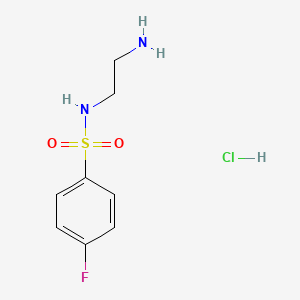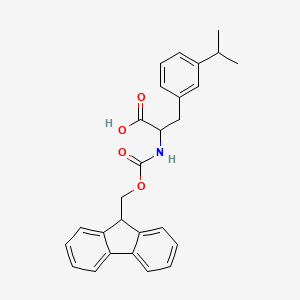
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-isopropylphenyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[3-(propan-2-yl)phenyl]propanoic acid is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group, an isopropyl-substituted phenyl group, and a propanoic acid moiety. The presence of these functional groups makes it a versatile compound in synthetic chemistry and research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[3-(propan-2-yl)phenyl]propanoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Protection of the amine group: The amine group is protected using the fluorenylmethoxycarbonyl (Fmoc) group.
Formation of the propanoic acid moiety:
Introduction of the isopropyl-substituted phenyl group: This step is achieved through a Friedel-Crafts alkylation reaction, where the phenyl group is alkylated with isopropyl chloride in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated synthesis equipment and optimized reaction conditions ensures high yield and purity. The process may also include purification steps such as recrystallization and chromatography to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[3-(propan-2-yl)phenyl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are used under various conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[3-(propan-2-yl)phenyl]propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a protecting group for amines.
Biology: The compound is utilized in peptide synthesis and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[3-(propan-2-yl)phenyl]propanoic acid involves its interaction with specific molecular targets and pathways. The Fmoc group serves as a protecting group for amines, preventing unwanted reactions during synthesis. The isopropyl-substituted phenyl group and propanoic acid moiety contribute to the compound’s reactivity and stability. The compound’s effects are mediated through its ability to undergo various chemical reactions, facilitating the synthesis of complex molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid
- (2S)-2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-5-methoxy-5-oxopentanoic acid
Uniqueness
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[3-(propan-2-yl)phenyl]propanoic acid is unique due to its specific combination of functional groups, which impart distinct chemical properties and reactivity. The presence of the Fmoc group makes it particularly useful in peptide synthesis, while the isopropyl-substituted phenyl group enhances its stability and reactivity compared to similar compounds .
Propriétés
Formule moléculaire |
C27H27NO4 |
|---|---|
Poids moléculaire |
429.5 g/mol |
Nom IUPAC |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-propan-2-ylphenyl)propanoic acid |
InChI |
InChI=1S/C27H27NO4/c1-17(2)19-9-7-8-18(14-19)15-25(26(29)30)28-27(31)32-16-24-22-12-5-3-10-20(22)21-11-4-6-13-23(21)24/h3-14,17,24-25H,15-16H2,1-2H3,(H,28,31)(H,29,30) |
Clé InChI |
OVYUTWCYBYMMSV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC=CC(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(Pyrimidin-5-yloxy)phenyl]methanamine dihydrochloride](/img/structure/B13462216.png)
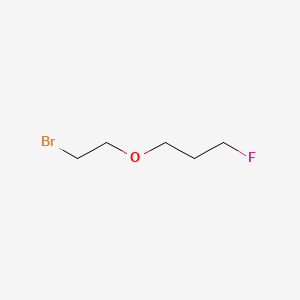
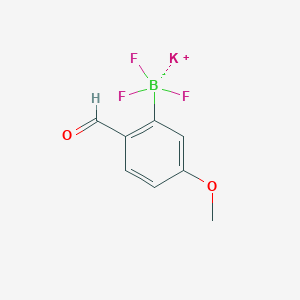
![tert-butyl N-{[5-(bromomethyl)-2-oxabicyclo[3.1.1]heptan-1-yl]methyl}carbamate](/img/structure/B13462227.png)
amine](/img/structure/B13462248.png)
![1-methyl-N-[1-(4-{9-[(2,2,2-trifluoroethyl)carbamoyl]-9H-fluoren-9-yl}butyl)piperidin-4-yl]-3-[4-(trifluoromethyl)phenyl]-2-oxabicyclo[2.1.1]hexane-4-carboxamide](/img/structure/B13462251.png)
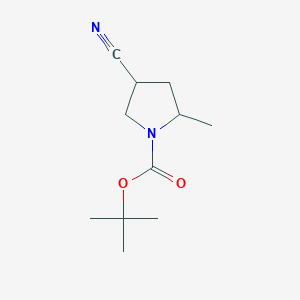
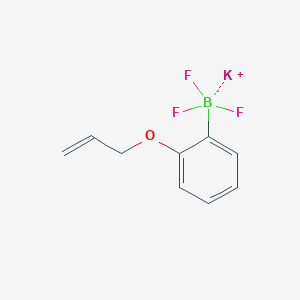
amino}-5-methylhexanoic acid](/img/structure/B13462290.png)
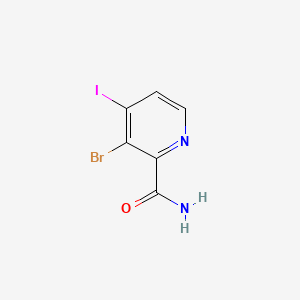
![methyl 4-amino-4H,5H,6H-cyclopenta[b]thiophene-2-carboxylate hydrochloride](/img/structure/B13462306.png)
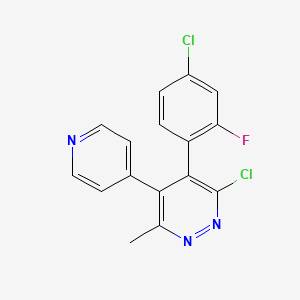
![ethyl 4H,5H,6H-imidazo[1,2-c][1,2,3]triazole-3-carboxylate](/img/structure/B13462309.png)
